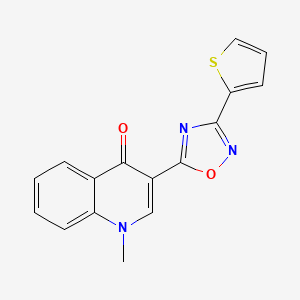

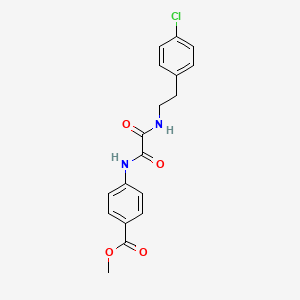

![molecular formula C9H4F4N2O2 B2915719 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1482175-00-7](/img/structure/B2915719.png)

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridine scaffolds like this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit proteins modified by prenyl transferases, such as rab11a, rap1a/rap1b, and ras .

Mode of Action

It is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential targets, it may impact the signaling pathways associated with these proteins .

Pharmacokinetics

Similar compounds have shown pharmacokinetic profiles compatible with once-daily dosing .

Result of Action

Similar compounds have shown significant reduction of bacterial load in an acute tb mouse model .

Advantages and Limitations for Lab Experiments

FTI-276 has several advantages for lab experiments. It is a highly specific inhibitor of farnesyltransferase and beta-secretase enzymes, making it an effective tool for investigating their roles in disease. FTI-276 is also relatively easy to synthesize and purify, making it accessible for use in a variety of experiments.

However, there are also limitations to the use of FTI-276 in lab experiments. It has been found to have poor solubility in water, which can limit its bioavailability and effectiveness. Additionally, FTI-276 has been found to have low stability in biological systems, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research involving FTI-276. One area of interest is the development of more stable and bioavailable analogs of FTI-276. Another area of interest is the investigation of FTI-276 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.

In Alzheimer's disease research, future directions include the investigation of FTI-276 in combination with other therapies, such as anti-inflammatory drugs, to reduce cognitive decline. Additionally, the investigation of FTI-276 in animal models of other neurodegenerative diseases, such as Parkinson's disease, may provide insights into its potential therapeutic applications beyond Alzheimer's disease.

Synthesis Methods

FTI-276 can be synthesized through a multi-step process involving the reaction of 2,3-dichloropyridine with trifluoromethylamine, followed by the addition of 6-fluoroimidazo[1,2-A]pyridine-3-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure FTI-276.

Scientific Research Applications

FTI-276 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, FTI-276 has been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the regulation of cell growth and proliferation. This inhibition leads to the suppression of tumor growth and has been shown to be effective in preclinical studies.

In Alzheimer's disease research, FTI-276 has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid plaques in the brain. These plaques are a hallmark of Alzheimer's disease and their inhibition has been shown to be effective in reducing cognitive decline in animal models.

Safety and Hazards

The safety data sheet for a similar compound, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPRFIPBFWZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

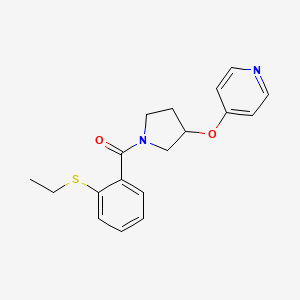

![2-Fluoro[1,1'-biphenyl]-4-yl 4-(acetylamino)benzenesulfonate](/img/structure/B2915645.png)

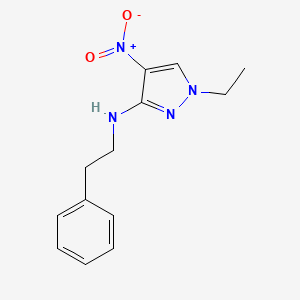

![2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2915648.png)

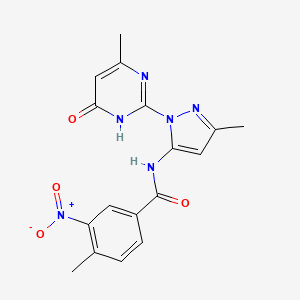

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2915650.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2915652.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2,2,2-trifluoro-1-(4-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2915653.png)

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2915654.png)